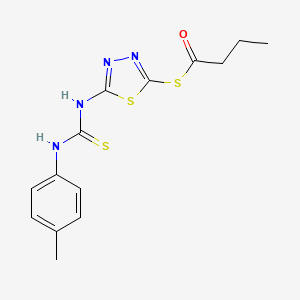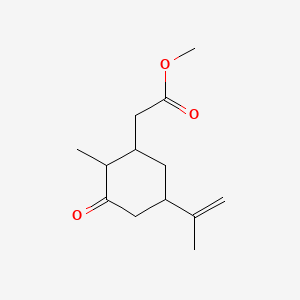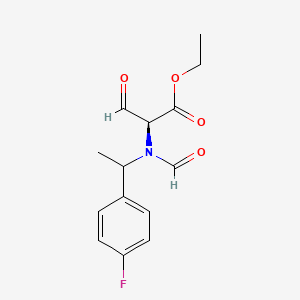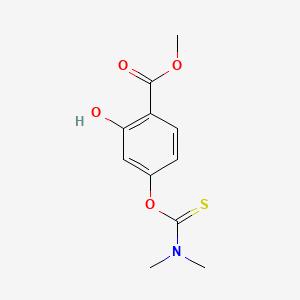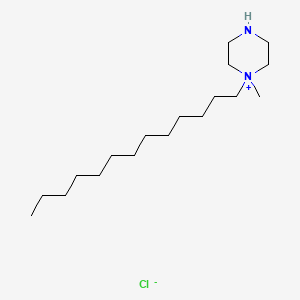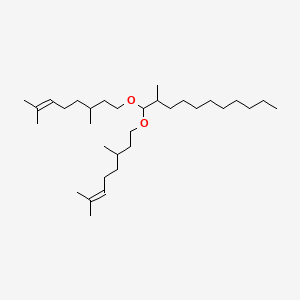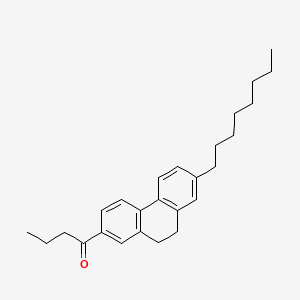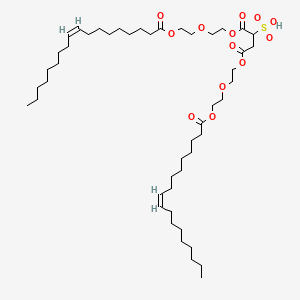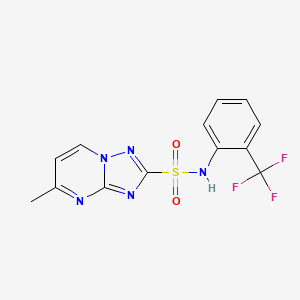
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- can be achieved through various methods. One common approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another method includes the annulation of the pyrimidine moiety to the triazole ring or vice versa .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using microwave-mediated, catalyst-free methods. These methods are eco-friendly and efficient, allowing for the production of the compound in good-to-excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Utilizes reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, copper acetate, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions, such as dry toluene for enhanced yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with azinium-N-imines and nitriles yields 1,2,4-triazolo[1,5-a]pyridines .
Applications De Recherche Scientifique
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a reactant in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of agricultural chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act on different targets such as tubulin, LSD1, and CDK2, exhibiting potent antitumor activities . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine scaffold and exhibit various biological activities.
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its cytotoxic properties and effectiveness as an anticancer agent.
Uniqueness
What sets (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, 7-methyl-N-(2-(trifluoromethyl)phenyl)- apart is its unique combination of a triazolo-pyrimidine core with a sulfonamide group and a trifluoromethyl phenyl substituent. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
98967-53-4 |
|---|---|
Formule moléculaire |
C13H10F3N5O2S |
Poids moléculaire |
357.31 g/mol |
Nom IUPAC |
5-methyl-N-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C13H10F3N5O2S/c1-8-6-7-21-11(17-8)18-12(19-21)24(22,23)20-10-5-3-2-4-9(10)13(14,15)16/h2-7,20H,1H3 |
Clé InChI |
WJLJVFXVKTYWEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=NN2C=C1)S(=O)(=O)NC3=CC=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
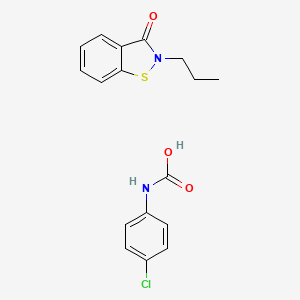
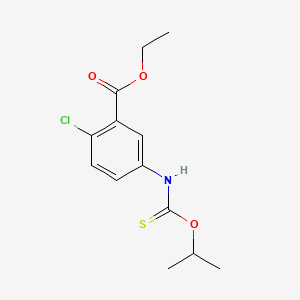
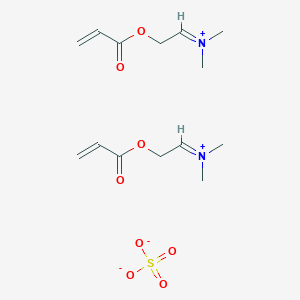
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
